molecular formula C13H7Br3O B14639971 1,3,7-Tribromo-9h-fluoren-2-ol CAS No. 54961-25-0

1,3,7-Tribromo-9h-fluoren-2-ol

Cat. No.: B14639971
CAS No.: 54961-25-0
M. Wt: 418.91 g/mol
InChI Key: NGFCTYXDLFKELS-UHFFFAOYSA-N
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Description

1,3,7-Tribromo-9h-fluoren-2-ol is a brominated derivative of fluorenol, a compound known for its unique structural properties. This compound features three bromine atoms attached to the fluorene backbone, specifically at the 1, 3, and 7 positions, with a hydroxyl group at the 2 position. The presence of bromine atoms significantly alters the chemical and physical properties of the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-tribromo-9h-fluoren-2-ol typically involves the bromination of fluorenol. One common method includes the use of bromine in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions. For instance, the reaction can be carried out in a solvent like chloroform or carbon tetrachloride, with the addition of bromine at controlled temperatures to achieve the tribrominated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Tribromo-9h-fluoren-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of fluorenol, such as fluorenone, dibromo-fluorenol, and substituted fluorenes .

Scientific Research Applications

1,3,7-Tribromo-9h-fluoren-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,7-tribromo-9h-fluoren-2-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tribromo-9h-fluoren-2-ol
  • 1,3,7-Tribromo-9h-fluoren-4-ol
  • 2,7-Dibromo-9h-fluoren-9-one

Uniqueness

1,3,7-Tribromo-9h-fluoren-2-ol is unique due to the specific positioning of the bromine atoms and the hydroxyl group, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity that are not observed in other similar compounds .

Properties

CAS No.

54961-25-0

Molecular Formula

C13H7Br3O

Molecular Weight

418.91 g/mol

IUPAC Name

1,3,7-tribromo-9H-fluoren-2-ol

InChI

InChI=1S/C13H7Br3O/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5,17H,4H2

InChI Key

NGFCTYXDLFKELS-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=CC(=C(C(=C31)Br)O)Br

Origin of Product

United States

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